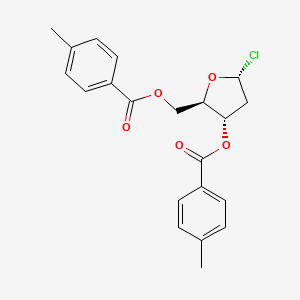

2H-Perfluoro-5-methyl-3,6-dioxanonane

説明

Perfluorinated compounds are a unique class of chemicals that have found extensive use due to their exceptional properties, such as high thermal stability, chemical inertness, and the ability to lower surface tension significantly. The compound "2H-Perfluoro-5-methyl-3,6-dioxanonane" is not directly mentioned in the provided papers, but related perfluorinated structures and their derivatives have been synthesized and studied, which can offer insights into the properties and behaviors of similar compounds .

Synthesis Analysis

The synthesis of perfluorinated compounds often involves direct fluorination or esterification processes. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants were synthesized by esterification of a specific acid fluoride with alcohols of varying chain lengths . Similarly, perfluoro-1,2-dioxolane was prepared by fluorination of a difluoropropanedioyl difluoride with elemental fluorine . These methods indicate that the synthesis of "2H-Perfluoro-5-methyl-3,6-dioxanonane" would likely involve similar fluorination techniques or functional group transformations .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. Studies on perfluoro-1,2-dioxolane revealed a half-chair conformation with specific geometric parameters obtained through electron diffraction and ab initio calculations . This suggests that "2H-Perfluoro-5-methyl-3,6-dioxanonane" would also exhibit a unique and stable molecular structure due to the influence of fluorine atoms .

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions, including nucleophilic substitution, as seen with perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) . The reactivity of such compounds is often influenced by their electronic structure, which can lead to selectivity in the formation of substitution products. The stability of these compounds under thermal and photolytic conditions is also notable, which can be attributed to negative hyperconjugation and partial aromaticity .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are remarkable. They exhibit low surface tension and can significantly reduce the surface tension of organic solvents . The critical micelle concentrations and the arrangements of these surfactants at the air/solvent interface have been studied, indicating their potential applications in various industries . The enthalpies of formation of perfluorinated acids have been measured, providing insights into the thermodynamic stability of these compounds . Additionally, the gas permeation, diffusion, sorption, and free volume of polymers based on perfluorinated dioxoles have been characterized, demonstrating their suitability for membrane gas separations .

科学的研究の応用

-

Production of Teflon and Related Fluorinated Polymers Perfluorinated compounds, particularly fluorosurfactants, are widely used in the production of Teflon (PTFE) and related fluorinated polymers . These materials are known for their high heat resistance and non-stick properties, making them ideal for use in cookware, electrical insulation, and other applications .

-

Fabric Treatment Perfluorinated compounds have been used to confer hydrophobicity and stain-resistance to fabrics . This makes the treated fabrics resistant to water and stains, extending their lifespan and maintaining their appearance .

-

Fire-Fighting Foam Some perfluorinated compounds are components of fire-fighting foam . These foams are used to extinguish fires, especially those involving flammable liquids .

-

Surfactants Perfluorinated compounds are used as surfactants due to their ability to reduce surface tension . This makes them useful in a variety of industrial processes .

-

Medical Imaging Certain perfluorinated compounds, such as perfluorooctyl bromide, have been used as contrast media for medical imaging techniques like MRI and CT scans .

-

Adsorbent for Perfluorinated Compounds Removal Hybrid natural polymers have been used as adsorbents for the removal of perfluorinated compounds from polluted aqueous solutions . These adsorbents are based on natural and renewable polymeric materials, which are biodegradable, economically viable, and reusable . They can remove perfluorinated compounds through various interaction mechanisms like electrostatic attraction, ion exchange, hydrophobic interaction, and hydrogen bonding .

-

Coatings for Cables and Wiring Perfluorinated compounds are used in the coatings for cables and wiring . These coatings provide insulation and protection against environmental factors .

-

Solar Panels The front and backsheets of solar panels often use perfluorinated compounds . These compounds provide durability and resistance to environmental degradation .

-

Household and Architectural Paints Perfluorinated compounds are used in household and architectural paints . They enhance the durability of the paint and provide resistance to environmental factors .

-

Electronics Coolants Certain perfluorinated compounds, such as perfluorotripentylamine, are found in electronic coolants . These coolants are used in high-performance electronics to prevent overheating .

-

Building Block in Organofluorine Chemistry Some perfluorinated compounds, like hexafluoroacetone, are used as building blocks in organofluorine chemistry . They are used in the synthesis of other fluorinated compounds .

Safety And Hazards

特性

IUPAC Name |

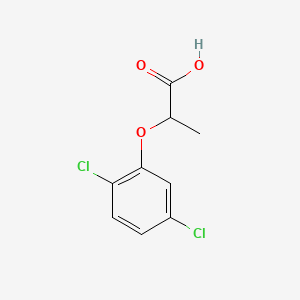

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880192 | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2H-Perfluoro-5-methyl-3,6-dioxanonane | |

CAS RN |

3330-14-1 | |

| Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

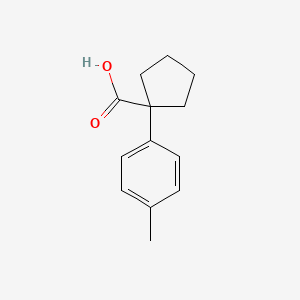

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)

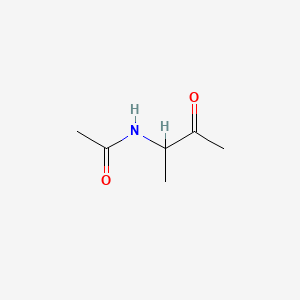

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)